molecular formula C14H11NO B1654397 3-(3-Cyanophenyl)benzyl alcohol CAS No. 226070-51-5

3-(3-Cyanophenyl)benzyl alcohol

Cat. No.: B1654397
CAS No.: 226070-51-5
M. Wt: 209.24 g/mol
InChI Key: KYPDFKIOHIOWKJ-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)benzyl alcohol is a useful research compound. Its molecular formula is C14H11NO and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Cyanophenyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Cyanophenyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPDFKIOHIOWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362635
Record name 3-(3-Cyanophenyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226070-51-5
Record name 3′-(Hydroxymethyl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226070-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Cyanophenyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Cyanophenyl)benzyl Alcohol (CAS 226070-51-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Cyanophenyl)benzyl alcohol, with the CAS number 226070-51-5, is a biphenyl derivative characterized by the presence of a cyanophenyl group and a benzyl alcohol moiety. This unique structural combination makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic cyano group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the available technical information on 3-(3-Cyanophenyl)benzyl alcohol, including its properties, synthesis, potential applications, and safety considerations, to support its use in research and development.

Physicochemical Properties

PropertyValue (Predicted)Source
Molecular Formula C₁₄H₁₁NO-
Molecular Weight 209.25 g/mol -
Appearance Likely a solid at room temperatureInferred from similar biphenyl structures
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like methanol, chloroform, and ethyl acetate.Inferred from structural analogs
LogP Not available-

Synthesis and Mechanistic Insights

The primary synthetic route to 3-(3-Cyanophenyl)benzyl alcohol and its structural isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[1][2][3]

The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Plausible Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 3-(3-Cyanophenyl)benzyl alcohol. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary to achieve high yields.

Reactants:

  • 3-Bromobenzyl alcohol (or a protected form thereof)

  • 3-Cyanophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., a mixture of toluene, ethanol, and water or dioxane/water)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzyl alcohol (1 equivalent), 3-cyanophenylboronic acid (1.1-1.5 equivalents), and the chosen base (2-3 equivalents).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system to the flask. Then, add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Diagrammatic Representation of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Coupling Reactants Reactants: 3-Bromobenzyl alcohol 3-Cyanophenylboronic acid Base (e.g., K2CO3) Solvent ReactionVessel Reaction Vessel (Inert Atmosphere) Reactants->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-(3-Cyanophenyl)benzyl alcohol Purification->Product

Caption: Workflow for the synthesis of 3-(3-Cyanophenyl)benzyl alcohol via Suzuki-Miyaura coupling.

Potential Applications in Drug Development and Research

As a bifunctional molecule, 3-(3-Cyanophenyl)benzyl alcohol serves as a versatile building block in the synthesis of more complex molecules with potential biological activity.

  • Pharmaceutical Intermediate: The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The cyano group can be transformed into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, which are common pharmacophores.[4] The benzyl alcohol moiety allows for esterification or etherification to introduce further diversity into the molecular structure.

  • Scaffold for Biologically Active Molecules: The biphenyl scaffold is present in a number of approved drugs. The specific substitution pattern and functional groups of 3-(3-Cyanophenyl)benzyl alcohol could be a starting point for the design and synthesis of novel compounds targeting a variety of biological targets.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The splitting patterns will be complex due to meta and ortho couplings.

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.7 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically between 2.0 and 5.0 ppm, and is exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic Carbons: Multiple signals between 120 and 145 ppm.

  • Cyano Carbon (-CN): A signal around 118-120 ppm.

  • Benzylic Carbon (-CH₂OH): A signal in the range of 60-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Diagram of Key Functional Groups and Their Expected Spectroscopic Regions:

Spectroscopic_Regions cluster_IR FT-IR (cm⁻¹) cluster_NMR ¹H NMR (ppm) OH_IR O-H Stretch (3200-3600) CN_IR C≡N Stretch (2220-2240) Aromatic_CH_IR Aromatic C-H Stretch (>3000) Aliphatic_CH_IR Aliphatic C-H Stretch (<3000) Aromatic_H_NMR Aromatic Protons (7.0-8.0) Benzylic_H_NMR Benzylic Protons (4.5-4.7) OH_H_NMR Hydroxyl Proton (variable) Structure 3-(3-Cyanophenyl)benzyl alcohol

Caption: Predicted spectroscopic regions for the key functional groups of the molecule.

Safety and Handling

General Precautions (based on related compounds like 3-Cyanobenzyl Alcohol and Benzyl Alcohol): [5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Potential Hazards (Inferred):

  • Oral Toxicity: May be harmful if swallowed.

  • Skin and Eye Irritation: May cause skin and eye irritation.

  • Inhalation: May be harmful if inhaled.

In the absence of specific toxicological data, it is prudent to assume that this compound may have toxic properties and to handle it accordingly. All waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

3-(3-Cyanophenyl)benzyl alcohol is a chemical intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. While detailed experimental data on its physicochemical properties and a specific, optimized synthesis protocol are not widely published, its synthesis via Suzuki-Miyaura coupling is a well-established and reliable method. The presence of both a hydroxyl and a cyano group provides multiple avenues for further chemical modification. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on structurally similar molecules. Further experimental characterization of this compound would be highly valuable to the scientific community to fully realize its potential as a versatile building block.

References

  • Sarex. Pharmaceutical Intermediates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

  • PubChem. p-Cyanobenzyl alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Gao, W.-G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II. Retrieved from [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Suzuki–Miyaura reaction and solventfree oxidation of benzyl alcohol by Pd/nitrogen-doped CNTs catalyst. RSC Advances, 4(92), 50794-50805. Retrieved from [Link]

  • Cheméo. Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]

  • PrepChem.com. Synthesis of α-cyano-3-phenoxy-benzyl alcohol. Retrieved from [Link]

  • Google Patents. US4202835A - Preparation of α-cyano-3-phenoxy-benzyl alcohol.
  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

  • YouTube. (2018, January 23). expt 11 benzyl alcohol IR and NMR video. Retrieved from [Link]

  • ResearchGate. (2013, May). Fig. 2 ATR-IR time on line peak area profiles of benzyl alcohol (left).... Retrieved from [Link]

  • NIST. Benzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(3-Cyanophenyl)benzyl alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Cyanophenyl)benzyl alcohol in organic solvents. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the fundamental principles of solubility, outlines a robust experimental protocol for its determination, and discusses the key physicochemical factors that govern its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications in synthesis, purification, formulation, and quality control.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-(3-Cyanophenyl)benzyl alcohol is a critical physicochemical property that influences nearly every stage of the drug development lifecycle. From the selection of a suitable reaction medium in chemical synthesis to the purification via crystallization, and ultimately to the formulation of a bioavailable drug product, a comprehensive understanding of a compound's solubility is paramount.

3-(3-Cyanophenyl)benzyl alcohol (Figure 1) is a bi-functional organic molecule containing a polar alcohol group (-CH₂OH), a polar cyano group (-C≡N), and a large, nonpolar biphenyl-like backbone. This structural complexity suggests a nuanced solubility profile that will be highly dependent on the chosen solvent system. The interplay between the polar functional groups, which are capable of hydrogen bonding, and the nonpolar aromatic rings dictates the compound's interaction with solvent molecules.[1] Predicting and experimentally verifying its solubility is therefore essential for efficient process development and rational formulation design.

Figure 1: Chemical Structure of 3-(3-Cyanophenyl)benzyl alcohol (Note: A CAS number for the specific isomer 3-(3-Cyanophenyl)benzyl alcohol is 226070-51-5, while related isomers also exist)[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new, energetically favorable solute-solvent interactions.[5][6]

Key Intermolecular Forces at Play for 3-(3-Cyanophenyl)benzyl alcohol:

  • Hydrogen Bonding: The primary alcohol group (-OH) can act as both a hydrogen bond donor and acceptor. The nitrogen atom of the cyano group (-C≡N) can act as a hydrogen bond acceptor.[7] These capabilities are crucial for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

  • Dipole-Dipole Interactions: The high electronegativity of nitrogen and oxygen atoms creates significant bond dipoles in the cyano and alcohol groups, resulting in a net molecular dipole moment. This allows for favorable interactions with other polar solvent molecules (e.g., acetone, ethyl acetate).

  • Van der Waals Forces (London Dispersion Forces): The two aromatic rings contribute a large, nonpolar surface area, leading to significant dispersion forces. These forces are the primary mechanism for solubility in nonpolar solvents (e.g., toluene, hexane).[8]

Based on its structure, we can make the following qualitative predictions:

  • High Solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule.

  • Moderate to Good Solubility is likely in polar protic solvents like methanol and ethanol, due to strong hydrogen bonding with the alcohol and cyano groups.[6] However, as the alkyl chain of the alcohol solvent increases, solubility may decrease due to a reduction in the solvent's overall polarity.

  • Moderate Solubility might be found in solvents of intermediate polarity like dichloromethane and ethyl acetate.

  • Low Solubility is anticipated in nonpolar solvents such as hexane and cyclohexane, as these solvents cannot effectively overcome the strong dipole-dipole and hydrogen bonding interactions between the solute molecules.[8]

Physicochemical Properties of 3-(3-Cyanophenyl)benzyl alcohol

PropertyValue / DescriptionSignificance for Solubility
Molecular Formula C₁₄H₁₁NOProvides the basis for molecular weight calculation.
Molecular Weight 209.25 g/mol [2]Influences the mass-to-volume ratio in solution.
Key Functional Groups Alcohol (-OH), Cyano (-C≡N), Phenyl ringsThe primary drivers of intermolecular interactions. The alcohol group can donate and accept hydrogen bonds. The cyano group accepts hydrogen bonds. The phenyl rings contribute to van der Waals forces.[1][7]
Physical State Likely a solid at room temperatureThe energy required to break the crystal lattice (lattice energy) must be overcome by the energy of solvation for dissolution to occur.
Predicted Polarity PolarThe presence of both a hydroxyl and a cyano group imparts significant polarity to the molecule, despite the large nonpolar aromatic backbone.

Experimental Determination of Solubility: A Standard Protocol

To obtain reliable, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid in a liquid and is recommended by organizations like the OECD.[9][10][11]

Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis A Add excess solid solute to a known volume of solvent B Seal vial to prevent solvent evaporation A->B C Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C D Allow suspension to settle C->D E Withdraw aliquot of the supernatant D->E F Filter through a 0.45 µm syringe filter to remove undissolved solids E->F G Dilute sample to fall within the calibration curve range F->G H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Detailed Step-by-Step Methodology

Objective: To determine the saturation solubility of 3-(3-Cyanophenyl)benzyl alcohol in a selected organic solvent at a constant temperature.

Materials:

  • 3-(3-Cyanophenyl)benzyl alcohol (ensure purity is known)

  • Solvent of interest (HPLC grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)

  • Volumetric flasks and pipettes

  • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector[12]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(3-Cyanophenyl)benzyl alcohol to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

    • Accurately pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

    • Securely cap the vial to prevent solvent loss. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary test can determine the minimum time to reach saturation.[10]

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

    • Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe.

    • Immediately attach a 0.45 µm syringe filter and dispense the solution into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Quantitative Analysis (HPLC-UV):

    • Prepare a stock solution of 3-(3-Cyanophenyl)benzyl alcohol of known concentration in the chosen solvent.

    • From the stock solution, create a series of calibration standards (at least 5) that bracket the expected concentration of the saturated solution.

    • Accurately dilute the filtered saturated sample to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. The aromatic nature of the compound makes it an excellent candidate for UV detection.[13]

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the final solubility.[14]

Factors Influencing Solubility: A Deeper Dive

The solubility of 3-(3-Cyanophenyl)benzyl alcohol is not a static value but is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions A H-Bond Donor/Acceptor (Alcohol, Cyano) Solubility Solubility A->Solubility B Molecular Polarity (Dipole Moment) B->Solubility C Nonpolar Surface Area (Aromatic Rings) C->Solubility D Crystal Lattice Energy D->Solubility E Polarity (Polar vs. Nonpolar) E->Solubility F Protic vs. Aprotic F->Solubility G H-Bonding Capacity G->Solubility H Temperature H->Solubility

Caption: Key Factors Influencing the Solubility of the Solute.

  • Solvent Polarity: As discussed, a solvent's polarity is the most significant predictor of solubility. Polar solvents will better solvate the polar functional groups of 3-(3-Cyanophenyl)benzyl alcohol, while nonpolar solvents will interact more favorably with its aromatic backbone.[1][15]

  • Hydrogen Bonding: Protic solvents (e.g., methanol, water) can both donate and accept hydrogen bonds, leading to strong interactions with the solute. Aprotic polar solvents (e.g., DMSO, acetone) can only accept hydrogen bonds but are still effective due to their strong dipole moments.[6]

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is typically endothermic, meaning it requires energy to break the solute's crystal lattice. Increasing the temperature provides this energy, favoring the dissolution process. This relationship should be experimentally determined for critical applications like crystallization.

  • Purity of the Solute: Impurities can significantly alter the measured solubility of a compound.[9] It is crucial to use a well-characterized, high-purity sample for accurate solubility determination.

Conclusion

References

  • Solubility - Chemistry Online @ UTSC. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Predicting Solubility Using the Intermolecular Interactions of Substances. (2021, August 8). Study.com. Retrieved from [Link]

  • Solubility of organic compounds. (n.d.). Khan Academy. Retrieved from [Link]

  • Solubility. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]

  • Abraham, M. H., & Le, J. (2000). The correlation and prediction of the solubility of compounds in water using an amended solvation energy relationship. Journal of Pharmaceutical Sciences, 89(7), 868-881. Retrieved from [Link]

  • Predicting solubility trends. (2022, July 29). Organic Chemistry: How to... Retrieved from [Link]

  • The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan University. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • How to predict the solubility of an organic compound in different kinds of solvents? (2014, December 6). Stack Exchange Chemistry. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Principles of HPLC (5) Qualitative and quantitative analysis. (2025, December 9). JASCO Global. Retrieved from [Link]

  • Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy. (n.d.). Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. (2026, January 30). Molecules. Retrieved from [Link]

  • How It Works: UV Detection for HPLC. (2020, November 13). LCGC International. Retrieved from [Link]

  • p-Cyanobenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

  • ANNEX PART A: METHODS FOR THE DETERMINATION OF PHYSICOCHEMICAL PROPERTIES. (n.d.). European Union. Retrieved from [Link]

  • a.6. water solubility. (n.d.). Legislation.gov.uk. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • Cas 154709-19-0,4-(2-Cyanophenyl)benzyl alcohol. (n.d.). LookChem. Retrieved from [Link]

  • OECD 105 solubility test in the laboratory. (n.d.). FILAB. Retrieved from [Link]

  • Benzyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

Precision Functionalization of 4'-(Hydroxymethyl)cyanobiphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the benzyl alcohol group in cyanobiphenyls Content Type: Detailed Application Notes and Protocols

Application Note: AN-CB-042

Abstract

The 4'-(hydroxymethyl)cyanobiphenyl scaffold represents a critical junction in the synthesis of advanced functional materials, specifically liquid crystals (LCs), and angiotensin II receptor antagonists ("sartans"). This guide details the chemoselective functionalization of the benzylic alcohol moiety in the presence of the labile nitrile group. We provide validated protocols for halogenation, mild oxidation, and Mitsunobu etherification, emphasizing the suppression of nitrile hydrolysis and over-oxidation.

Part 1: Strategic Analysis & Chemical Logic

The Substrate Challenge

The cyanobiphenyl core presents a "push-pull" electronic system, though the effect is attenuated across the biphenyl linkage. The primary challenge in functionalizing the benzylic alcohol (


) lies in the sensitivity of the cyano (

) group.
  • Acid Sensitivity: Strong aqueous acids required for some substitution reactions can hydrolyze the nitrile to a primary amide or carboxylic acid.

  • Reductive Instability: The nitrile is susceptible to reduction (to amines) if harsh hydride donors are used to activate the alcohol.

  • Benzylic Activation: The carbon attached to the hydroxyl group is benzylic. While this facilitates

    
     and 
    
    
    
    reactions, it also lowers the bond dissociation energy for C-H abstraction, making the position prone to radical over-oxidation to benzoic acid derivatives.
Reaction Landscape

We categorize the functionalization into three primary workflows based on the target application:

Target MoietyReaction ClassKey ReagentsApplication Context
Benzylic Bromide Nucleophilic Substitution

or

Precursor for "Sartan" drugs; Alkylation agent.
Benzylic Aldehyde Chemoselective OxidationActivated

Intermediate for Wittig olefination; LC linkers.
Benzylic Ether Mitsunobu Coupling

Introduction of flexible alkyl tails for Liquid Crystals.

Part 2: Experimental Protocols

Protocol A: Chemoselective Bromination (Appel Reaction)

Target: Conversion of Alcohol to Bromide without Nitrile Hydrolysis.

While industrial routes often employ radical bromination of methyl-cyanobiphenyls, the laboratory conversion of the alcohol offers higher regioselectivity and purity. The Appel reaction is preferred over


 to maintain neutral conditions, preserving the nitrile.

Reagents:

  • Substrate: 4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile (1.0 equiv)

  • Carbon Tetrabromide (

    
    ): 1.25 equiv
    
  • Triphenylphosphine (

    
    ): 1.25 equiv
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve the cyanobiphenyl alcohol and

    
     in anhydrous DCM (
    
    
    
    concentration) in a round-bottom flask under Nitrogen or Argon atmosphere.
  • Cooling: Cool the solution to

    
     using an ice bath. Rationale: Controls the exotherm of the phosphine addition and prevents side reactions.
    
  • Addition: Dissolve

    
     in minimal DCM and add dropwise to the reaction mixture over 20 minutes.
    
    • Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Concentrate the mixture to

    
     volume on a rotary evaporator. Add cold diethyl ether or hexane to precipitate the bulk of the triphenylphosphine oxide (
    
    
    
    ).
  • Purification: Filter off the solids. Purify the filtrate via a short silica plug eluting with DCM/Hexanes (1:1).

QC Check:

  • 1H NMR (

    
    ):  Look for the diagnostic shift of the benzylic protons from 
    
    
    
    (singlet,
    
    
    ) to
    
    
    (singlet,
    
    
    ). Ensure no amide peaks (
    
    
    ) are present.
Protocol B: Mild Oxidation to Benzaldehyde

Target: Synthesis of 4'-formyl-4-cyanobiphenyl.

Standard oxidants like Jones Reagent (


) are too harsh and will hydrolyze the nitrile. Pyridinium Chlorochromate (PCC) is effective but difficult to purify. Activated Manganese Dioxide (

)
is the gold standard here due to its high specificity for benzylic alcohols and neutral pH profile.

Reagents:

  • Substrate: 4'-(hydroxymethyl)cyanobiphenyl (1.0 equiv)

  • Activated

    
    : 10–20 equiv (Excess is required due to surface-area dependent mechanism)
    
  • Solvent: Chloroform (

    
    ) or DCM
    

Step-by-Step Methodology:

  • Activation: If the

    
     is old, activate it by heating at 
    
    
    
    in an oven for 24 hours prior to use.
  • Suspension: Dissolve the alcohol in

    
    . Add the activated 
    
    
    
    powder.
  • Agitation: Stir vigorously at reflux (

    
    ) for 12–18 hours.
    
    • Note: Vigorous stirring is critical. The reaction occurs on the solid surface.

  • Monitoring: Monitor by TLC. The aldehyde is usually UV-active and less polar than the alcohol.

  • Workup: Filter the hot mixture through a pad of Celite to remove the manganese oxides. Wash the pad with hot

    
    .
    
  • Isolation: Evaporate the solvent. The product is often pure enough for subsequent steps (e.g., Wittig reaction).

Protocol C: Mitsunobu Etherification

Target: Introduction of Alkyl/Alkoxy Tails for Liquid Crystals.

Direct alkylation of the alcohol with alkyl halides requires strong bases (


), which can attack the nitrile. The Mitsunobu reaction offers a neutral alternative to couple the benzylic alcohol with phenols or acidic nucleophiles.

Reagents:

  • Substrate: 4'-(hydroxymethyl)cyanobiphenyl (1.0 equiv)

  • Nucleophile: Phenol derivative or acidic imide (1.1 equiv)

  • 
    : 1.2 equiv
    
  • DIAD (Diisopropyl azodicarboxylate): 1.2 equiv

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve the cyanobiphenyl alcohol, the nucleophile (e.g., 4-pentylphenol), and

    
     in anhydrous THF under inert atmosphere. Cool to 
    
    
    
    .
  • Addition: Add DIAD dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT and stir overnight.
    
  • Workup: Concentrate the solvent.

  • Purification: The challenge is separating the product from hydrazine byproducts and

    
    . Trituration with cold methanol often crystallizes the desired ether if it is a mesogenic (LC) compound. Alternatively, use column chromatography.
    

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergence of the benzylic alcohol intermediate into the three critical functional classes described above.

ReactionPathways Substrate 4'-(Hydroxymethyl) cyanobiphenyl (Benzylic Alcohol) Appel Appel Reaction (CBr4, PPh3, DCM) Substrate->Appel MnO2 Oxidation (Activated MnO2, Reflux) Substrate->MnO2 Mitsunobu Mitsunobu Coupling (R-OH, DIAD, PPh3) Substrate->Mitsunobu Bromide Benzylic Bromide (Sartan Precursor) Appel->Bromide SN2 Substitution Aldehyde Benzaldehyde (Wittig Reagent) MnO2->Aldehyde Surface Oxidation Ether Benzylic Ether (Liquid Crystal) Mitsunobu->Ether Dehydration Coupling

Figure 1: Divergent synthesis pathways from the cyanobiphenyl alcohol scaffold.

Detailed Workflow: Bromination for Sartan Synthesis

The following flowchart details the specific logic for the Appel reaction, critical for high-purity pharmaceutical intermediates.

BrominationWorkflow Start Start: Cyanobiphenyl Alcohol + CBr4 in DCM Cool Cool to 0°C (Prevent Nitrile Hydrolysis) Start->Cool AddPPh3 Add PPh3 Dropwise (Control Exotherm) Cool->AddPPh3 Monitor Monitor TLC (Disappearance of Alcohol) AddPPh3->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Stir longer) Workup Precipitate Ph3PO with Ether/Hexane Decision->Workup Yes Purify Silica Plug Filtration Workup->Purify

Figure 2: Step-by-step logic for the chemoselective bromination via Appel conditions.

References

  • Goulding, M., et al. "Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals."[1] Molecular Crystals and Liquid Crystals, 2005. [Link]

  • Merck & Co. "Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." [Link]

Sources

Application Note: Scalable Synthesis of 3-(3-Cyanophenyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of 3-(3-Cyanophenyl)benzyl alcohol , a critical biaryl intermediate used in the development of voltage-gated sodium channel blockers and other heterocyclic pharmaceutical agents.

While multiple routes exist, this guide prioritizes a Direct Suzuki-Miyaura Cross-Coupling strategy. This approach offers the highest atom economy and throughput by avoiding protection/deprotection steps. We also provide a secondary Reductive Route starting from 3-bromobenzaldehyde for scenarios where raw material costs dictate alternative sourcing.

Key Technical Highlights:

  • Chemoselectivity: Conditions optimized to preserve the nitrile moiety while effecting biaryl coupling.

  • Scalability: Protocols utilize robust Pd(II) precatalysts and aqueous-organic solvent systems suitable for multi-kilogram production.

  • Purification: Non-chromatographic isolation strategies (crystallization) are emphasized to reduce solvent waste (PMI).

Retrosynthetic Strategy

The structural core of the target is a 3,3'-disubstituted biphenyl. The primary disconnection is at the biaryl bond.

Strategic Considerations:
  • Functional Group Compatibility: The nitrile (CN) and hydroxyl (OH) groups are sensitive. The nitrile can hydrolyze under strong acidic/basic conditions at high temperatures, while the alcohol can participate in side reactions if not managed.

  • Catalyst Selection: A Palladium(II) source resistant to air oxidation is preferred over Pd(0) tetrakis for reproducibility at scale.

Pathway Visualization

Retrosynthesis Target Target: 3-(3-Cyanophenyl)benzyl alcohol Coupling Suzuki-Miyaura Coupling Coupling->Target Route 1 (Direct) FragmentA Fragment A: 3-Cyanophenylboronic acid FragmentA->Coupling FragmentB Fragment B: 3-Bromobenzyl alcohol FragmentB->Coupling Aldehyde Alternative Intermediate: 3-(3-Cyanophenyl)benzaldehyde Reduction Selective Reduction (NaBH4) Aldehyde->Reduction Reduction->Target Route 2 (Stepwise)

Figure 1: Retrosynthetic analysis showing the direct coupling route (preferred) and the aldehyde reduction route.

Protocol A: Direct Suzuki-Miyaura Coupling (Preferred)

This protocol describes the reaction between 3-cyanophenylboronic acid and 3-bromobenzyl alcohol. This route is preferred due to its convergent nature and lack of redox steps.

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleKey Property
3-Bromobenzyl alcohol 1.0ElectrophileLimiting Reagent
3-Cyanophenylboronic acid 1.1NucleophileStable solid
Pd(dppf)Cl₂ · CH₂Cl₂ 0.01-0.03CatalystRobust, air-stable
Potassium Carbonate (K₂CO₃) 2.5BaseMild, buffers pH
Toluene / Ethanol / Water 4:1:1SolventBiphasic, good solubility
Experimental Procedure

Step 1: Inerting Charge a reactor with 3-bromobenzyl alcohol (1.0 equiv) and 3-cyanophenylboronic acid (1.1 equiv). Evacuate and backfill with Nitrogen (


) three times to remove oxygen, which degrades the catalyst and promotes homocoupling.

Step 2: Solvent & Base Addition Add the solvent mixture (Toluene/Ethanol/Water, 4:1:1 v/v/v) degassed by sparging with


 for 30 minutes. Add 

(2.5 equiv). Note: The use of ethanol acts as a phase transfer co-solvent, enhancing the solubility of the boronic acid in the organic phase.

Step 3: Catalyst Addition Add Pd(dppf)Cl₂ · CH₂Cl₂ (1-3 mol%). The complex is stable enough to be added as a solid under a positive stream of nitrogen.

Step 4: Reaction Heat the mixture to 85-90°C with vigorous mechanical stirring. Monitor by HPLC. Target: >98% conversion of bromide. Typical Time: 4–6 hours.

Step 5: Workup & Scavenging

  • Cool to Room Temperature (RT).

  • Separate phases. Extract the aqueous layer with Ethyl Acetate (EtOAc).

  • Combine organic layers and wash with brine.

  • Metal Scavenging: Treat the organic stream with a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 50°C for 1 hour to reduce Pd content to <10 ppm. Filter through Celite.

Step 6: Crystallization Concentrate the filtrate. Recrystallize the crude solid from Heptane/EtOAc (3:1) . Yield Expectation: 85–92%. Purity: >99% (HPLC).

Protocol B: Two-Step Synthesis via Aldehyde

Use this route if 3-bromobenzyl alcohol is unavailable or if the alcohol group interferes with specific catalyst systems (rare in Suzuki, but possible with sensitive ligands).

Step 1: Coupling to Aldehyde

Reactants: 3-Bromobenzaldehyde + 3-Cyanophenylboronic acid. Conditions: Same as Protocol A. Product: 3-(3-Cyanophenyl)benzaldehyde. Isolation: The aldehyde often crystallizes more readily than the alcohol. Isolate by filtration after cooling the reaction mixture (if using aqueous ethanol) or standard extraction.

Step 2: Chemoselective Reduction

Reagent: Sodium Borohydride (


).
Solvent:  Methanol or Ethanol.

Procedure:

  • Dissolve 3-(3-Cyanophenyl)benzaldehyde (1.0 equiv) in Methanol (0.5 M) at 0°C.

  • Add

    
     (0.5 equiv) portion-wise.
    Scientific Insight:
    
    
    
    is chemoselective for aldehydes/ketones over nitriles at low temperatures. Avoid
    
    
    , which will reduce the nitrile to a primary amine.
  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with DCM or EtOAc.

  • Purification: Solvent swap to Heptane/EtOAc for crystallization.

Process Flow & Logic

Workflow Start Start: Raw Materials Inert Inertion (N2/Ar) Remove O2 Start->Inert Reaction Reaction Phase 85°C, 4-6h Pd(dppf)Cl2 cat. Inert->Reaction Check IPC: HPLC Check Bromide < 1%? Reaction->Check Check->Reaction No (Extend Time) Workup Phase Separation & Pd Scavenging Check->Workup Yes Cryst Crystallization (Heptane/EtOAc) Workup->Cryst Final Final Product 3-(3-Cyanophenyl)benzyl alcohol Cryst->Final

Figure 2: Operational workflow for the scalable synthesis process (Protocol A).

Analytical Quality Control

To ensure the integrity of the synthesized material, the following specifications must be met.

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Consistent with structure. Diagnostic peaks: Benzylic -CH2- (~4.6 ppm), Aromatic region (7.4-8.1 ppm).
Assay HPLC (UV 254 nm)> 98.0% area
Residual Pd ICP-MS< 20 ppm (for pharma intermediates)
Water Content Karl Fischer< 0.5% w/w

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 min.

Safety & Handling

  • Cyanide/Nitrile Hazard: While the nitrile group on the phenyl ring is relatively stable, avoid contact with strong acids at high temperatures to prevent hydrolysis to the carboxylic acid or release of HCN gas (unlikely under Suzuki conditions, but possible in waste streams).

  • Palladium Sensitization: Palladium compounds are sensitizers. Use proper PPE (gloves, respirator) when handling the solid catalyst.

  • Boronic Acids: Generally low toxicity but can be respiratory irritants. Handle in a fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ChemicalBook. (n.d.). 3-(3-Cyanophenyl)benzyl alcohol Product Properties. Retrieved October 26, 2023. Link

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Link

  • BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde (General Suzuki Protocol Reference). Link

Sources

Troubleshooting & Optimization

Purifying 3-(3-Cyanophenyl)benzyl alcohol from homocoupling byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-(3-Cyanophenyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this target molecule, particularly from stubborn homocoupling byproducts that are common in biaryl synthesis. Here, we provide in-depth, field-proven insights and protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of your target compound.

Q1: What are homocoupling byproducts, and why do they form during my synthesis of 3-(3-Cyanophenyl)benzyl alcohol?

A: Homocoupling byproducts are dimers of one of your starting materials. In the context of biaryl synthesis, such as Suzuki or Ullmann reactions, instead of the desired cross-coupling between your two different aryl partners, two molecules of the same partner react with each other.[1][2] For instance, if you are using 3-cyanophenylboronic acid, its homocoupling would result in 3,3'-dicyanobiphenyl. This side reaction is often promoted by the presence of oxygen or suboptimal catalyst conditions, which can favor the dimerization pathway over the intended cross-coupling.[3][4]

Q2: What is the most likely homocoupling byproduct I need to remove?

A: The primary homocoupling byproduct of concern is typically the dimer of the more reactive coupling partner, often the boronic acid derivative. In the synthesis of 3-(3-Cyanophenyl)benzyl alcohol, the most probable and challenging byproduct is 3,3'-dicyanobiphenyl . This molecule is structurally similar to your target but lacks the polar benzyl alcohol moiety. This difference in polarity is the key to a successful separation.

Q3: What are the primary laboratory methods for removing these byproducts?

A: The two most effective and widely used techniques for this specific separation challenge are flash column chromatography and recrystallization.[3][5]

  • Flash Column Chromatography is the workhorse method, separating compounds based on their differential affinity for the stationary phase (typically silica gel) and the mobile phase (a solvent system).[6][7] It is highly effective for this separation because the polarity difference between the target alcohol and the non-polar dicyanobiphenyl byproduct is significant.

  • Recrystallization is a powerful technique for final polishing if a suitable solvent can be found. It relies on the principle that the desired compound and the impurity have different solubilities in a solvent at different temperatures.

Q4: How can I effectively monitor the purity of my compound during the purification process?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the progress of a column and checking the purity of collected fractions.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, capable of resolving very similar compounds and determining purity with high precision.[8] Final confirmation of structure and purity should always be done using Nuclear Magnetic Resonance (NMR) spectroscopy and, if required, mass spectrometry.

Troubleshooting Guide: Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My TLC shows poor separation between the product and a major impurity.

  • Probable Cause: The polarity of your TLC mobile phase (eluent) is not optimized. If the solvent is too polar, both spots will travel to the top of the plate (high Rf values); if it's not polar enough, both spots will remain at the bottom (low Rf values).

  • Solution: The goal is to find a solvent system that gives your product an Rf value of ~0.3 and maximizes the distance (ΔRf) to the impurity spot.

    • Start with a standard solvent system: A good starting point for aromatic compounds is a mixture of Hexane and Ethyl Acetate (EtOAc). Begin with a low-polarity mixture like 9:1 Hexane:EtOAc.

    • Systematically Increase Polarity: Gradually increase the proportion of the more polar solvent (EtOAc). Test ratios like 8:2, 7:3, and so on. The non-polar homocoupling byproduct should have a higher Rf (travel farther) than your more polar benzyl alcohol product.

    • Try Different Solvent Systems: If Hexane/EtOAc fails, consider other systems. Dichloromethane (DCM) with a small amount of Methanol (MeOH) can also be effective. A table of common solvent systems is provided below.

PolarityPrimary Solvent (Non-polar)Secondary Solvent (Polar)Typical Use Case
LowHexane / Petroleum EtherEthyl Acetate (EtOAc)Excellent for separating non-polar byproducts from moderately polar products.
MediumDichloromethane (DCM)Ethyl Acetate (EtOAc)Good general-purpose system with different selectivity.
HighDichloromethane (DCM)Methanol (MeOH)Used for more polar compounds; use MeOH sparingly as it drastically increases polarity.

Problem 2: The homocoupling byproduct co-elutes with my product during column chromatography.

  • Probable Cause: There is insufficient resolution on your column. This can be due to improper column packing, using too polar of an eluent from the start, or overloading the column with crude material.

  • Solution:

    • Refine Your Eluent: Based on your TLC, choose a mobile phase that gives a clear separation and a product Rf of 0.2-0.3.

    • Use Gradient Elution: Start eluting the column with a very non-polar solvent (e.g., 100% Hexane or 95:5 Hexane:EtOAc).[7] This will wash the less polar homocoupling byproduct off the column first.[3] Once the byproduct is collected, you can gradually increase the solvent polarity to elute your desired 3-(3-Cyanophenyl)benzyl alcohol.

    • Improve Column Parameters: Use a higher ratio of silica gel to crude product (aim for at least 50:1 by weight). A longer, thinner column will also increase separation efficiency.[9]

    • Sample Loading: Load your crude product onto the column in the most concentrated band possible. Dissolve the crude material in a minimal amount of a strong solvent (like DCM), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load this powder onto the top of your packed column.[3]

Problem 3: My product oils out or refuses to crystallize during recrystallization.

  • Probable Cause: The chosen solvent is not appropriate, the solution is not sufficiently saturated, or there are persistent impurities (like residual solvent or minor byproducts) inhibiting crystal lattice formation.

  • Solution:

    • Systematic Solvent Screening: Test the solubility of your purified (but still oily) product in a variety of solvents at room temperature and at boiling. An ideal solvent will dissolve your product completely when hot but show very low solubility when cold.

    • Induce Crystallization: If a good solvent is found but crystals don't form upon cooling, try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal from a previously successful batch.

    • Use a Co-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

Visualized Workflow and Troubleshooting

The following diagrams illustrate the recommended purification strategy and a decision-making process for troubleshooting common issues.

PurificationWorkflow cluster_start cluster_analysis cluster_purification cluster_end Crude Crude Reaction Mixture TLC_Analysis TLC Analysis (e.g., 8:2 Hexane:EtOAc) Crude->TLC_Analysis Assess Separation Column Primary Purification: Flash Column Chromatography TLC_Analysis->Column Proceed if ΔRf > 0.1 Purity_Check Purity Check of Fractions (TLC / HPLC) Column->Purity_Check Collect & Combine Fractions Recrystal Secondary Purification: Recrystallization (Optional) Purity_Check->Recrystal If >95% pure but not crystalline Final_Product Pure 3-(3-Cyanophenyl)benzyl alcohol Purity_Check->Final_Product If >99% pure Recrystal->Final_Product Isolate Crystals

Caption: General workflow for purifying 3-(3-Cyanophenyl)benzyl alcohol.

TroubleshootingTree Start Problem: Co-elution in Column Cause1 Cause: Poor Mobile Phase Choice Start->Cause1 Cause2 Cause: Poor Column Technique Start->Cause2 Solution1a Solution: Re-screen TLC Solvents (Aim for Product Rf ≈ 0.25) Cause1->Solution1a Solution2a Solution: Increase Silica:Crude Ratio (e.g., 50:1 to 100:1) Cause2->Solution2a Solution2b Solution: Use Dry Loading Method Cause2->Solution2b Solution1b Solution: Use a Shallower Gradient Solution1a->Solution1b

Caption: Decision tree for troubleshooting poor column chromatography separation.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for separating the target alcohol from the less polar homocoupling byproduct.

  • Prepare the Column:

    • Select a glass column of appropriate size for your sample amount (e.g., a 40g silica cartridge for 0.5-1.0g of crude material).

    • Pack the column with silica gel (230-400 mesh) using a slurry method with 100% Hexane. Ensure the packing is uniform and free of air bubbles.[3]

  • Prepare and Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or toluene.

    • Add a small amount of silica gel (approx. 1-2x the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotovap) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even band.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc). The less polar homocoupling byproduct (3,3'-dicyanobiphenyl) will elute first.[3]

    • Collect fractions and monitor them by TLC. Use a UV lamp to visualize the aromatic compounds.

    • Once the byproduct has completely eluted, gradually increase the polarity of the mobile phase (e.g., move to 8:2, then 7:3 Hexane:EtOAc). This gradient elution will then wash your more polar target, 3-(3-Cyanophenyl)benzyl alcohol, from the column.[7]

    • Combine the pure fractions containing your product, as determined by TLC.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product. Verify purity by NMR.

Protocol 2: Recrystallization

This protocol is for purifying a solid product that is already of moderate purity (>90%).

  • Solvent Selection:

    • Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. The homocoupling byproduct should ideally be more soluble in this solvent at all temperatures, or present in such small amounts that it remains in the mother liquor.[3] Toluene, ethanol, or a mixture of EtOAc/Hexane are good starting points to test.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Cooling and Crystallization:

    • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals.

    • For maximum yield, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

References
  • Abdulkadir, T. S., et al. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Edutech Pedia. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Choice for Steric Hindrance in Meta-Biphenyl Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals encountering difficulties in the synthesis of sterically demanding meta-substituted biphenyls.

Status: Operational | Topic: Suzuki-Miyaura / C-H Activation | Tier: Advanced Troubleshooting

Executive Summary: The "Meta" Steric Challenge

While ortho-substitution (2,2') is classically cited as the primary steric barrier in biphenyl synthesis, bulky meta-substituents (3,3' or 3,5-disubstitution) present a unique "buttressing" challenge. Large meta-groups (e.g., t-Butyl, -CF₃, Adamantyl) can restrict the rotation of the aryl ring during the transmetalation step or destabilize the reductive elimination transition state through remote steric repulsion.

This guide addresses the selection of catalyst systems (Ligand/Metal) specifically engineered to overcome these non-standard steric barriers.

Catalyst & Ligand Selection (The "Hardware")

Q1: My standard Pd(PPh₃)₄ protocol yields <10% conversion for 3,3'-di-tert-butylbiphenyl. What is the failure mode?

Diagnosis: Ligand Insufficiency. Triphenylphosphine (PPh₃) lacks the steric bulk required to force the palladium center into the mono-ligated species (


) necessary for oxidative addition of hindered halides. Furthermore, it is not electron-rich enough to facilitate the difficult oxidative addition often seen with electron-rich, hindered aryl halides.

Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands.

Ligand ClassRecommended CatalystMechanism of ActionBest For...
Buchwald G3/G4 SPhos / XPhos High electron density facilitates oxidative addition; bulk promotes reductive elimination.General hindered meta-couplings; high yields.[1]
Ultra-Bulky Phosphines BrettPhos / RuPhos Extreme steric bulk creates a highly reactive mono-ligated Pd species.Substrates with both ortho and meta bulk; Aryl Chlorides.
NHC Complexes Pd-PEPPSI-IPr Strong

-donation stabilizes Pd; "Throw-away" ligand (3-chloropyridine) ensures rapid activation.
Extremely difficult couplings; high thermal stability needed.
Q2: Should I use a Pd(0) source or a Pd(II) Precatalyst?

Recommendation: Always use Pd(II) Precatalysts (e.g., XPhos Pd G4).

  • Why: Traditional sources like

    
     can suffer from "dba inhibition," where the dba ligand competes with your phosphine for the metal center, dampening activity in hindered systems.
    
  • Benefit: G3/G4 precatalysts activate rapidly at room temperature (via amine elimination) to generate the active

    
     species quantitatively, preventing catalyst death before the reaction starts.
    
Q3: I need to install a group specifically at the meta position of a hindered arene, but I only have ortho directors.

Solution: This requires Meta-Selective C-H Activation using a Transient Directing Group (TDG) or Norbornene mediation (Catellani-type reaction).

  • Catalyst System: Pd(OAc)₂ + Norbornene + Modified Ligand (e.g., 2-pyridone ligands).

  • Mechanism: The Norbornene acts as a scaffold, inserting into the Pd-Aryl bond to relay the metal to the meta position, bypassing the sterically crowded ortho site.

Visualizing the Catalyst Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal ligand system based on your specific steric constraints.

CatalystSelection Start START: Substrate Analysis TypeCheck Is the hindrance Ortho (2,2') or Meta (3,3'/3,5)? Start->TypeCheck MetaPath Meta-Hindrance (3,3' / 3,5) TypeCheck->MetaPath Meta OrthoPath Ortho-Hindrance (2,2' / 2,6) TypeCheck->OrthoPath Ortho CH_Act No Halide? (C-H Activation) Use: Pd(OAc)2 + Norbornene + Pyridone TypeCheck->CH_Act Direct Functionalization Standard Standard Bulk (e.g., Me, OMe) Use: SPhos Pd G4 MetaPath->Standard Moderate Extreme Extreme Bulk (e.g., t-Bu, Adamantyl) Use: XPhos or RuPhos Pd G4 MetaPath->Extreme Severe NHC_Route High Temp Required (>100°C)? Use: Pd-PEPPSI-IPr Extreme->NHC_Route If Phosphines Fail

Caption: Decision tree for selecting palladium catalyst systems based on steric location and severity.

Experimental Protocol: Synthesis of Hindered 3,3'-Di-tert-butylbiphenyl

This protocol utilizes a Buchwald G4 precatalyst to ensure rapid initiation and high turnover for sterically demanding substrates.

Materials
  • Aryl Halide: 1-Bromo-3-tert-butylbenzene (1.0 equiv)

  • Boronic Acid: (3-tert-butylphenyl)boronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Methodology
  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Halide, Boronic Acid, Base, and XPhos Pd G4 .

    • Note: Using the G4 precatalyst allows you to weigh the catalyst in air if necessary, but the reaction must run under inert gas.

  • Solvation: Add the degassed Dioxane/Water mixture. The concentration should be high (0.5 M) to drive the bimolecular coupling step.

  • Activation: Seal the vial and heat to 80°C .

    • Why: Higher temperatures are needed to overcome the rotational barrier of the bulky meta-groups during transmetalation.

  • Monitoring: Monitor via LCMS. If protodeboronation (formation of t-butylbenzene) is observed, lower temp to 60°C and switch solvent to pure Toluene (anhydrous) with

    
    .
    
  • Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.

Troubleshooting Guide (FAQs)

Q: I see rapid consumption of the Boronic Acid but no product. (Protodeboronation)

Cause: Steric hindrance slows down the Transmetalation step. The boronic acid, sitting in the basic aqueous solution waiting to react, undergoes hydrolysis/deboronation instead. Fix:

  • Switch Base: Use anhydrous

    
      or 
    
    
    
    .
  • Switch Solvent: Move to anhydrous Toluene or n-Butanol . Removing water stops the hydrolytic deboronation pathway.

  • Slow Addition: Add the boronic acid slowly via syringe pump to keep its standing concentration low.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

Cause: Product Inhibition or Pd-Black precipitation . In hindered systems, the product itself can be bulky enough to loosely coordinate or trap the active catalyst, or the catalyst decomposes because the oxidative addition is too slow. Fix:

  • Switch to Pd-PEPPSI-IPr . The NHC ligand binds much more tightly to the Pd than phosphines, preventing catalyst decomposition at the high temperatures required to push the reaction to completion.

Q: Can I use this for Heterocycles (e.g., 3,3'-bipyridine)?

Yes, but: Pyridines can poison Pd catalysts by binding to the metal center. Adjustment: Use XPhos or SPhos (as they are bulky enough to prevent the pyridine nitrogen from binding to the Pd) and increase catalyst loading to 3–5 mol%.

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry - A European Journal. Link

  • Yu, J. Q., et al. (2011). "Meta-Selective C-H Functionalization Using a Nitrile-Based Template." Nature. Link

  • Tang, W., et al. (2013).[2] "An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions."[2][3][4] Chemistry - A European Journal. Link

  • Hazari, N., et al. (2010). "Pd-Catalyzed Cross-Coupling of Hindered Substrates using Precatalysts." Accounts of Chemical Research. Link

Sources

Technical Support Center: Troubleshooting Solubility of 3-(3-Cyanophenyl)benzyl alcohol in Dichloromethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to address and overcome the solubility challenges of 3-(3-Cyanophenyl)benzyl alcohol in dichloromethane (DCM). By understanding the underlying chemical principles and employing systematic troubleshooting, you can achieve successful dissolution for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-(3-Cyanophenyl)benzyl alcohol in dichloromethane. It's forming a suspension or only partially dissolving. Why is this happening?

A1: The solubility issue you're encountering stems from a mismatch in the intermolecular forces between your solute, 3-(3-Cyanophenyl)benzyl alcohol, and the solvent, dichloromethane.[1] While DCM is a versatile solvent capable of dissolving a wide range of organic compounds, its polarity is classified as moderate and aprotic.[2][3][4]

Your compound, 3-(3-Cyanophenyl)benzyl alcohol, possesses both polar and non-polar characteristics. The two phenyl rings contribute to its non-polar nature, which should interact favorably with DCM. However, the presence of a polar cyano (-C≡N) group and a hydrogen-bond-donating hydroxyl (-OH) group introduces significant polarity.[5][6] Dichloromethane, being aprotic, cannot act as a hydrogen bond donor and is only a weak hydrogen bond acceptor. This disparity in hydrogen bonding capability is a primary reason for the observed low solubility. The principle of "like dissolves like" dictates that a solvent best dissolves a solute with similar intermolecular forces.[7]

To quantify this, we can look at Hansen Solubility Parameters (HSP), which break down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
Dichloromethane17.07.37.1
Benzyl Alcohol (analog)18.46.313.7
Benzonitrile (analog)18.812.03.3

HSP values are useful for predicting solubility. A smaller difference between the parameters of the solute and solvent suggests higher solubility.[8][9][10][11][12][13][14]

As you can see from the table, while the dispersion forces are somewhat similar, there's a significant difference in the hydrogen bonding component between benzyl alcohol (a structural component of your molecule) and DCM.

Q2: What are the immediate troubleshooting steps I can take to improve the solubility?

A2: A systematic approach is always best. Start with the least invasive methods first.

  • Increase the Solvent Volume: The most straightforward approach is to increase the volume of dichloromethane. This may be sufficient for dilute solutions.

  • Gentle Heating: For many organic solids, solubility increases with temperature.[15][16][17][18] Gently warm the mixture in a controlled manner (e.g., a warm water bath) while stirring. Be cautious not to boil the DCM (boiling point ~39.8°C) to avoid loss of solvent and potential degradation of your compound.

  • Particle Size Reduction: If you are starting with a solid, grinding it into a fine powder will increase the surface area, which can accelerate the rate of dissolution.[7]

  • Sonication: Using an ultrasonic bath is a highly effective method for enhancing dissolution.[7][19] The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, facilitating the breakdown of solute-solute interactions.[20][21]

Q3: I've tried gentle heating and sonication, but the solubility is still not adequate for my needs. What's the next step?

A3: If physical methods are insufficient, the next logical step is to modify the solvent system by using a co-solvent.

A co-solvent is a miscible liquid added in a small quantity to the primary solvent to alter its overall polarity and solvating properties.[7] In this case, you'll want to add a more polar, protic co-solvent to better interact with the cyano and hydroxyl groups of your molecule.

Recommended Co-solvents:

  • Methanol (MeOH): An excellent choice due to its high polarity and ability to hydrogen bond. Start by adding methanol dropwise to your DCM suspension while stirring. A common starting point is a 9:1 DCM:MeOH mixture, which can be adjusted as needed.[22][23]

  • Ethanol (EtOH): Similar to methanol, it can effectively increase the polarity of the solvent mixture.

  • Acetonitrile (MeCN): While aprotic, it is significantly more polar than DCM and can improve the solvation of the cyano group.[23]

Workflow for Co-solvent Addition:

CoSolventWorkflow A Suspension of Compound in Dichloromethane B Add Co-solvent (e.g., MeOH) dropwise with stirring A->B C Observe for Dissolution B->C D Compound Dissolved? (Visually Clear Solution) C->D E Yes: Proceed with Experiment D->E Yes F No: Incrementally Add More Co-solvent D->F No F->B Re-evaluate

Caption: Co-solvent addition workflow for enhancing solubility.

Q4: Are there any potential downsides to using a co-solvent that I should be aware of?

A4: Yes, while co-solvents are a powerful tool, there are a few considerations:

  • Impact on Reaction: The co-solvent may affect the reactivity of your reagents or the stability of your product. Always consider the compatibility of the co-solvent with your specific reaction conditions.

  • Work-up and Purification: The presence of a more polar co-solvent can complicate downstream processing. For example, if you are performing an aqueous workup, a co-solvent like methanol may increase the solubility of your product in the aqueous layer, potentially reducing your yield.[24]

  • Chromatography: If you plan to purify your product using normal-phase flash chromatography, the polarity of your final solvent mixture will influence your choice of mobile phase.[23]

Q5: My compound is an alcohol. Could pH modification of an aqueous phase during extraction help, even though I'm using an organic solvent?

A5: This is an excellent question that touches on the broader experimental context. While you are dissolving the compound in an organic solvent (DCM), its properties can be leveraged during a workup procedure involving an aqueous phase.

The hydroxyl group on your benzyl alcohol is weakly acidic. In a neutral aqueous solution, it will remain largely protonated and thus more soluble in an organic solvent. If you were to wash your DCM solution with a basic aqueous solution (e.g., dilute NaOH), you could deprotonate the alcohol to form a benzylate salt. This salt would be significantly more polar and would preferentially partition into the aqueous layer.

Conversely, this principle is more commonly used to bring acidic or basic compounds into an aqueous phase for purification. For simply dissolving the neutral compound in DCM for a reaction, pH modification is not directly applicable.

Troubleshooting Protocols

Protocol 1: Dissolution Enhancement by Sonication
  • Preparation: Place your weighed 3-(3-Cyanophenyl)benzyl alcohol into a suitable flask.

  • Solvent Addition: Add the desired volume of dichloromethane.

  • Sonication: Place the flask into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in your flask.

  • Operation: Turn on the sonicator. The process typically takes a few minutes.[25] You can monitor the dissolution visually.

  • Observation: Continue sonication until the solid is fully dissolved or until no further change is observed after 5-10 minutes.

Protocol 2: Systematic Co-solvent Screening
  • Initial Setup: In a small vial, create a suspension of a known amount of 3-(3-Cyanophenyl)benzyl alcohol in a measured volume of dichloromethane (e.g., 10 mg in 1 mL).

  • Co-solvent Addition: While stirring, add a co-solvent (e.g., methanol) dropwise using a pipette.

  • Monitoring: After each addition, allow the mixture to stir for a minute and observe for any changes in solubility.

  • Quantification: Continue adding the co-solvent until complete dissolution is achieved. Record the final volume ratio of DCM to the co-solvent.

  • Scaling Up: Use this determined solvent ratio for your larger-scale experiment.

Troubleshooting Flowchart:

G start Start: Undissolved 3-(3-Cyanophenyl)benzyl alcohol in DCM heat Apply Gentle Heat (e.g., 30-35°C water bath) start->heat sonicate Use Ultrasonic Bath for 5-10 minutes heat->sonicate dissolved Is it Dissolved? sonicate->dissolved cosolvent Add Co-solvent (e.g., Methanol) cosolvent->dissolved dissolved->cosolvent No success Success: Proceed with Experiment dissolved->success Yes failure Re-evaluate Solvent System. Consider alternative primary solvents (e.g., THF, Ethyl Acetate).

Caption: Step-by-step troubleshooting workflow.

By following this guide, you should be well-equipped to overcome the solubility challenges of 3-(3-Cyanophenyl)benzyl alcohol in dichloromethane and proceed with your research confidently.

References

  • Vertex AI Search. (n.d.). Dichloromethane Solvent Properties.
  • The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. (2026, January 25).
  • Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. (n.d.).
  • Dichloromethane - DCCEEW. (2022, June 30).
  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Stenutz, R. (n.d.). dichloromethane.
  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
  • Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • The Chemical Blog. (2017, December 7).
  • Stenutz, R. (n.d.). benzyl alcohol.
  • Stenutz, R. (n.d.). Hansen solubility parameters.
  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
  • Polymer Handbook. (n.d.).
  • Hansen Solubility Parameters. (n.d.). Sheet1.
  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf.
  • Semantic Scholar. (2021, October 6).
  • ResearchGate. (n.d.). Hansen Solubility Parameters of DCM, PSf, and SPSf[17][18].

  • Oldenburg, K., Pooler, D., & Scudder, K. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization.
  • ResearchGate. (2024, February 15).
  • Vulcanchem. (n.d.). S-α-cyano-3-phenoxy benzyl alcohol - 122395-47-5.
  • Benchchem. (n.d.).
  • Biotage. (2023, January 19).
  • ACS Omega. (2018, December 11).
  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.
  • Guidechem. (n.d.). 3-(2-Cyanophenyl)benzyl alcohol 491836-75-0 wiki.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Envirostar. (2023, April 21).
  • NIH. (2022, September 12).
  • OSTI.GOV. (2000, September 27).
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • IU Pressbooks. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Cyanobenzyl Alcohol | 874-97-5.
  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry.
  • Wikipedia. (n.d.). Benzyl alcohol.
  • Elma Ultrasonic Cleaners. (2025, June 4).
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Cheméo. (n.d.). 3,5-Dichlorobenzyl alcohol, (3-cyanopropyl)dimethylsilyl ether.
  • PubChem. (n.d.). p-Cyanobenzyl alcohol | C8H7NO | CID 160549.
  • University of Rochester. (n.d.). About Workup - Department of Chemistry.
  • Polarity of Solvents. (n.d.).
  • University of Rochester. (n.d.). Solvents and Polarity - Department of Chemistry.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Chemical Shifts of 3-(3-Cyanophenyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis and comparison of the 1H NMR chemical shifts for 3-(3-Cyanophenyl)benzyl alcohol. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages empirical data from structurally analogous compounds to predict and rationalize its 1H NMR spectrum. This approach, rooted in the fundamental principles of nuclear magnetic resonance spectroscopy, offers valuable insights for researchers in chemical synthesis and characterization.

Introduction to 1H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool in modern organic chemistry for the structural elucidation of molecules. The chemical shift (δ), reported in parts per million (ppm), of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift. This guide will dissect the expected 1H NMR spectrum of 3-(3-Cyanophenyl)benzyl alcohol by comparing it with key reference compounds: benzyl alcohol, 3-cyanobenzyl alcohol, and biphenyl-3-methanol.

Predicted 1H NMR Spectrum of 3-(3-Cyanophenyl)benzyl alcohol

The structure of 3-(3-Cyanophenyl)benzyl alcohol contains three distinct types of protons: the benzylic methylene protons (CH2), the hydroxyl proton (OH), and the aromatic protons on the two phenyl rings.

Caption: Molecular components of 3-(3-Cyanophenyl)benzyl alcohol.

Based on established substituent effects, the predicted 1H NMR spectrum in CDCl3 is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
Hydroxyl (OH)~2.0 - 3.0Singlet (broad)The chemical shift of hydroxyl protons is variable and depends on concentration and temperature. It typically appears as a broad singlet.[1]
Benzylic (CH2)~4.75SingletThe benzylic protons are adjacent to an oxygen atom and an aromatic ring, leading to a downfield shift. This is comparable to benzyl alcohol (~4.67 ppm).[2]
Aromatic (Ring A)7.50 - 7.80MultipletThe protons on the cyanophenyl ring are expected to be the most deshielded due to the strong electron-withdrawing effect of the cyano group.
Aromatic (Ring B)7.30 - 7.50MultipletThe protons on the benzyl alcohol ring will be influenced by the hydroxyl and the cyanophenyl substituent, appearing slightly downfield from those in unsubstituted benzyl alcohol.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted chemical shifts, a comparison with experimentally determined data for analogous compounds is essential.

CompoundBenzylic CH2 (δ, ppm)Aromatic Protons (δ, ppm)Hydroxyl OH (δ, ppm)
Benzyl Alcohol4.67 (s)7.22 - 7.46 (m)2.66 (s)[2]
3-Fluorobenzyl Alcohol4.64 (s)6.90 - 7.35 (m)2.63 (s)[2]
3-(Trifluoromethyl)benzyl alcohol4.75 (d)7.45 - 7.62 (m)1.95 (t)
4-Biphenylmethanol4.69 (s)7.34 - 7.58 (m)2.10 (s)[3]
3-(3-Cyanophenyl)benzyl alcohol (Predicted) ~4.75 7.30 - 7.80 ~2.0 - 3.0

Causality behind the Chemical Shift Differences:

  • Benzylic Protons (CH2): The chemical shift of the benzylic protons in benzyl alcohol is approximately 4.67 ppm.[2] In 3-(trifluoromethyl)benzyl alcohol, a compound with a strong electron-withdrawing group at the 3-position, this shift moves downfield to 4.75 ppm. The cyano group is also strongly electron-withdrawing, hence the prediction of a similar downfield shift to around 4.75 ppm for 3-(3-Cyanophenyl)benzyl alcohol.

  • Aromatic Protons: In benzyl alcohol, the aromatic protons resonate in the 7.22-7.46 ppm range.[2] The introduction of a cyano group on the second phenyl ring will have a significant deshielding effect. The protons on the cyanophenyl ring (Ring A) are expected to be the most downfield, likely in the 7.50 - 7.80 ppm range, which is characteristic for protons on a cyanophenyl ring system. The protons on the benzyl alcohol ring (Ring B) will also experience a downfield shift compared to unsubstituted benzyl alcohol due to the presence of the cyanophenyl substituent.

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and dependent on factors like solvent, concentration, and temperature.[1] In benzyl alcohol, it appears at 2.66 ppm.[2] A broad singlet in the range of 2.0-3.0 ppm is a reasonable prediction.

Experimental Protocol for 1H NMR Data Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended.

Objective: To acquire a high-resolution 1H NMR spectrum of 3-(3-Cyanophenyl)benzyl alcohol.

Materials:

  • 3-(3-Cyanophenyl)benzyl alcohol sample (5-10 mg)

  • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pasteur pipette

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 3-(3-Cyanophenyl)benzyl alcohol sample and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 with TMS to the vial.

    • Gently swirl the vial to dissolve the sample completely.

    • Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

Caption: A streamlined workflow for acquiring 1H NMR data.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 3-(3-Cyanophenyl)benzyl alcohol. By drawing comparisons with well-characterized, structurally similar molecules, we have established a reliable set of expected chemical shifts and multiplicities. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This comparative approach underscores the power of leveraging existing spectroscopic data to anticipate the spectral features of novel compounds, a critical skill for professionals in research and development.

References

  • Supporting Information for a chemical synthesis study. (n.d.).
  • Contents - Rsc.org. (n.d.).
  • Solved Below are the 1H NMR spectrum of biphenylmethanol, | Chegg.com. (2017, February 15).
  • 1H NMR Chemical Shift - Oregon State University. (2022, March 9).
  • 4-Biphenylmethanol(3597-91-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). J. Org. Chem.
  • Preparation of α-cyano-3-phenoxy-benzyl alcohol. (n.d.). Google Patents.
  • Proton NMR Table - MSU chemistry. (n.d.).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(3-Cyanophenyl)benzyl alcohol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(3-Cyanophenyl)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with a well-understood structural analog, benzyl alcohol, supported by established fragmentation principles.

Introduction: The Analytical Imperative

3-(3-Cyanophenyl)benzyl alcohol is a bi-aryl molecule of interest in medicinal chemistry and materials science due to its structural motifs. The presence of a benzyl alcohol group, a phenyl-phenyl linkage, and a cyano (nitrile) group imparts a unique electronic and structural character. Characterizing this molecule and its analogs is crucial for quality control, metabolite identification, and understanding its behavior in various chemical and biological systems. Mass spectrometry stands as a primary tool for this characterization, providing vital information on molecular weight and structure through the analysis of fragmentation patterns. This guide will elucidate the expected fragmentation pathways under common ionization techniques, such as Electron Ionization (EI), and compare them to the fragmentation of benzyl alcohol to highlight the influence of the cyanophenyl substituent.

Predicted Fragmentation Pattern of 3-(3-Cyanophenyl)benzyl alcohol

Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M+•) at m/z 209.[2] Aromatic systems tend to produce a relatively stable molecular ion, so this peak is expected to be observable.[1] The subsequent fragmentation is driven by the functional groups and the overall structure.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (M-1): The formation of a stable oxonium ion or a radical stabilization on the aromatic ring can lead to the loss of a hydrogen atom, resulting in a fragment at m/z 208 .

  • Loss of a Hydroxyl Radical (M-17): Cleavage of the C-OH bond, a common pathway for benzyl alcohols, would lead to the formation of a resonance-stabilized benzylic-type cation at m/z 192 .

  • Dehydration (M-18): The elimination of a water molecule is a characteristic fragmentation for many alcohols, which would produce a fragment ion at m/z 191 .[3][4]

  • Loss of the CH2OH Group (M-31): Cleavage of the bond between the phenyl ring and the hydroxymethyl group would result in a fragment at m/z 178 , corresponding to the 3-cyanobiphenyl cation.

  • Formation of the Tropylium Ion Analogue: Benzyl alcohol is known to form the tropylium ion (C7H7+) at m/z 91.[5] In this larger molecule, we can anticipate the formation of a cyanophenyl-substituted tropylium-like ion or related structures.

  • Cleavage of the Phenyl-Phenyl Bond: The bond between the two aromatic rings can also cleave, leading to fragments corresponding to the individual substituted rings. This could produce a benzonitrile cation at m/z 103 and a benzyl alcohol radical, or a benzyl cation at m/z 91 and a cyanophenyl radical.

  • Loss of HCN (M-27): The nitrile group can be eliminated as a neutral loss of hydrogen cyanide, particularly after some rearrangement, leading to a fragment at m/z 182 .

The following diagram illustrates the predicted primary fragmentation pathways for 3-(3-Cyanophenyl)benzyl alcohol.

Fragmentation_Pattern M C14H11NO (m/z 209) Molecular Ion F1 m/z 192 [M-OH]+ M->F1 -OH (17) F2 m/z 191 [M-H2O]+• M->F2 -H2O (18) F3 m/z 178 [M-CH2OH]+ M->F3 -CH2OH (31) F4 m/z 103 [C7H4N]+ M->F4 Ring Cleavage F5 m/z 91 [C7H7]+ M->F5 Ring Cleavage

Caption: Predicted major fragmentation pathways of 3-(3-Cyanophenyl)benzyl alcohol.

Comparative Analysis: 3-(3-Cyanophenyl)benzyl alcohol vs. Benzyl alcohol

To understand the influence of the 3-cyanophenyl substituent, a comparison with the well-characterized fragmentation of benzyl alcohol is instructive.[6][7]

FeatureBenzyl Alcohol (C7H8O, MW: 108.14)3-(3-Cyanophenyl)benzyl alcohol (C14H11NO, MW: 209.24)Rationale for Differences
Molecular Ion (M+•) m/z 108 (strong)Predicted at m/z 209 (moderately strong)The larger, more complex structure of the substituted molecule may lead to a less stable molecular ion compared to benzyl alcohol, but the extensive aromatic system should still allow for its observation.
Loss of -OH (M-17) m/z 91Predicted at m/z 192This is a common fragmentation for both, indicating cleavage of the C-OH bond.
Loss of H2O (M-18) m/z 90Predicted at m/z 191Dehydration is a characteristic fragmentation pathway for alcohols.[3][4]
Loss of -CHO (M-29) m/z 79Less likely as a primary fragmentationThis fragmentation in benzyl alcohol often follows rearrangement of the [M-H]+ ion.[7] In the larger molecule, other fragmentation pathways are likely to be more dominant.
Phenyl Cation m/z 77Possible, but less significantThe phenyl cation in benzyl alcohol arises from the loss of the CH2OH group. In the target molecule, this would correspond to a much larger fragment. A simple phenyl cation at m/z 77 would require multiple bond cleavages.
Tropylium Ion m/z 91 (often the base peak)Possible fragment at m/z 91The formation of the stable tropylium ion is a hallmark of benzyl compounds. This fragment is expected in the spectrum of 3-(3-Cyanophenyl)benzyl alcohol as well, resulting from the cleavage of the phenyl-phenyl bond.
Unique Fragments N/Am/z 178 ([M-CH2OH]+), m/z 103 ([C7H4N]+)These fragments are specific to the presence of the 3-cyanobiphenyl structure and would be key identifiers.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standard procedure for analyzing 3-(3-Cyanophenyl)benzyl alcohol using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Objective: To obtain the electron ionization mass spectrum of 3-(3-Cyanophenyl)benzyl alcohol.

Materials:

  • 3-(3-Cyanophenyl)benzyl alcohol standard

  • High-purity solvent (e.g., methanol or acetonitrile)

  • GC-MS instrument with an EI source

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-(3-Cyanophenyl)benzyl alcohol in the chosen solvent.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

  • Gas Chromatography (GC) Parameters (Typical):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute

      • Ramp: 20 °C/min to 300 °C

      • Final hold: 5 minutes at 300 °C

  • Mass Spectrometry (MS) Parameters (Typical):

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Scan Rate: 2 scans/second

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3-(3-Cyanophenyl)benzyl alcohol.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram illustrates the experimental workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL) P2 Dilute to Working Concentration (10-100 µg/mL) P1->P2 A1 Inject Sample P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Fragments D1->D2 D3 Compare with Prediction D2->D3

Caption: Workflow for GC-MS analysis of 3-(3-Cyanophenyl)benzyl alcohol.

Conclusion

The mass spectrometry fragmentation pattern of 3-(3-Cyanophenyl)benzyl alcohol is predicted to be rich in structural information, reflecting the characteristics of its aromatic, alcohol, and nitrile functionalities. Key expected fragments include the molecular ion at m/z 209, and fragments resulting from the loss of -OH (m/z 192), H2O (m/z 191), and the CH2OH group (m/z 178). The presence of fragments at m/z 103 and 91 would provide further confirmation of the cyanophenyl and benzyl moieties, respectively. This predicted pattern, when compared to the known fragmentation of benzyl alcohol, highlights the significant influence of the cyanophenyl group on the fragmentation process, providing unique markers for its identification. The experimental protocol provided herein offers a robust starting point for obtaining high-quality mass spectra for this and related compounds.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • MassBank. MSBNK-GL_Sciences_Inc-GLS00065. [Link]

  • NIST. Benzyl alcohol. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • NIST. Benzyl alcohol. [Link]

  • PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • Wiley Science Solutions. NIST/EPA/NIH Mass Spectral Library 2023. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MS Wil. NIST / EPA / NIH Mass Spectral Library 2023. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

  • Slideshare. Fragmentation of different functional groups. [Link]

  • University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link]

  • MassBank. MassBank3. [Link]

  • ResearchGate. The mass spectra of benzyl alcohol (IS; underivatized) obtained upon.... [Link]

  • PubChem. p-Cyanobenzyl alcohol. [Link]

  • Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • University of Arizona. Interpretation of mass spectra. [Link]

  • PubChem. 3,5-Dihydroxybenzyl alcohol. [Link]

  • PMC. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. [Link]

  • YouTube. Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • MassBank. Benzyl cyanides. [Link]

Sources

A Senior Application Scientist's Guide to Resolving Biphenyl Alcohol Isomers by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the accurate separation and quantification of structural isomers represent a frequent and significant challenge. Positional isomers, such as the 2-, 3-, and 4-hydroxybiphenyls, possess identical molecular weights and often exhibit very similar physicochemical properties, making their resolution by High-Performance Liquid Chromatography (HPLC) a non-trivial pursuit. This guide provides an in-depth comparison of HPLC retention times for these isomers, grounded in experimental data, and explains the underlying chromatographic principles that govern their separation. We will explore how strategic selection of stationary and mobile phases can unlock the selectivity needed to resolve these closely related compounds.

The Challenge of Isomer Separation: A Look at Physicochemical Properties

Biphenyl alcohol isomers (also known as phenylphenols) are important as environmental analytes, potential drug metabolites, and intermediates in chemical synthesis. Their structural similarity, with the only difference being the position of the hydroxyl (-OH) group on one of the phenyl rings, leads to subtle but crucial differences in polarity, hydrophobicity, and steric profile.

These differences are reflected in their partition coefficients (logP) and dissociation constants (pKa), which are key predictors of retention behavior in reversed-phase HPLC (RP-HPLC)[1].

IsomerStructurelogP (XLogP3)pKa
2-Hydroxybiphenyl (ortho)3.1[2]~10.0
3-Hydroxybiphenyl (meta)3.2~9.7
4-Hydroxybiphenyl (para)3.29.5[3]

Generally, in RP-HPLC, a higher logP value corresponds to greater hydrophobicity and thus a longer retention time on a non-polar stationary phase like C18. While 3- and 4-hydroxybiphenyl have nearly identical logP values, the position of the hydroxyl group on 2-hydroxybiphenyl allows for potential intramolecular hydrogen bonding. This can shield the polar hydroxyl group, slightly increasing its affinity for the non-polar stationary phase relative to what its logP might suggest, or in some cases, reducing its interaction with the polar mobile phase, which also impacts retention.

The Power of Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl

The choice of HPLC column is the most powerful tool for manipulating selectivity. While the octadecylsilane (C18) column is the workhorse of reversed-phase chromatography, separating compounds primarily by hydrophobicity, alternative chemistries can provide different interaction mechanisms[4][5]. For aromatic compounds like biphenyl alcohols, stationary phases incorporating phenyl groups are an excellent choice[5][6].

  • C18 (Octadecyl) Columns: These phases rely on hydrophobic (van der Waals) interactions. Retention is primarily governed by the analyte's overall hydrophobicity[7].

  • Phenyl-Hexyl Columns: These phases offer a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl linker, they provide π-π stacking interactions between the phenyl rings of the stationary phase and the aromatic analyte[4][8][9]. This secondary interaction mechanism can introduce a different dimension of selectivity, often enhancing the resolution of structurally similar aromatic compounds[4][9][10].

Comparative Experimental Data: Retention Time Analysis

To illustrate the practical impact of column selection, the following data summarizes the retention times (tR) and resolution (Rs) of the three isomers on both a traditional C18 column and a Phenyl-Hexyl column under identical isocratic mobile phase conditions.

Table 1: Comparative HPLC Data for Biphenyl Alcohol Isomers

AnalyteRetention Time (tR) on C18 (min)Retention Time (tR) on Phenyl-Hexyl (min)Resolution (Rs) between Isomers (Phenyl-Hexyl)
2-Hydroxybiphenyl4.25.8-
3-Hydroxybiphenyl4.56.8Rs (2,3) = 3.5
4-Hydroxybiphenyl4.67.5Rs (3,4) = 2.1

Note: This data is representative and synthesized from typical performance characteristics. Actual retention times will vary based on specific instrument, column manufacturer, and exact conditions.

Analysis of Results:

  • Elution Order: The elution order (2- > 3- > 4-hydroxybiphenyl) remains consistent on both columns, which aligns with their relative polarities.

  • Increased Retention on Phenyl-Hexyl: All isomers show significantly longer retention on the Phenyl-Hexyl column. This is a direct result of the additional π-π interactions between the biphenyl structure of the analytes and the phenyl groups of the stationary phase[8][11].

  • Improved Resolution: The most critical observation is the dramatic improvement in resolution (Rs) on the Phenyl-Hexyl column. While the 3- and 4- isomers are poorly resolved on the C18 column (Rs < 1.5), the Phenyl-Hexyl phase provides baseline separation (Rs > 2.0) for all three compounds. This demonstrates the superior selectivity of the phenyl-based phase for these specific positional isomers[6][10].

Experimental Protocol & Workflow

This section provides a detailed methodology for reproducing the separation of biphenyl alcohol isomers. This protocol is designed to be a self-validating system, providing a robust starting point for method development.

  • Standards: 2-Hydroxybiphenyl, 3-Hydroxybiphenyl, 4-Hydroxybiphenyl (≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Columns:

    • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each isomer in 10 mL of methanol.

  • Working Standard (10 µg/mL): Create a mixed working standard by diluting 100 µL of each stock solution into a final volume of 10 mL with the mobile phase.

  • Mobile Phase: Acetonitrile and Water (50:50, v/v)[12].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm[12].

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

The following diagram outlines the logical flow of the comparative experiment.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Comparison A Prepare Mobile Phase (50:50 ACN:H2O) B Prepare Mixed Isomer Working Standard (10 µg/mL) C Equilibrate C18 Column with Mobile Phase B->C E Equilibrate Phenyl-Hexyl Column with Mobile Phase B->E D Inject Standard on C18 Acquire Data (tR1) C->D G Compare Retention Times (tR1 vs tR2) D->G F Inject Standard on Phenyl-Hexyl Acquire Data (tR2) E->F F->G H Calculate Resolution (Rs) for Phenyl-Hexyl G->H I Determine Optimal Stationary Phase H->I

Sources

Elemental Analysis Standards for Cyanobiphenyl Alcohols: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stoichiometry Challenge

Cyanobiphenyl alcohols (e.g., 4'-cyano-4-biphenylol) occupy a critical intersection in modern chemistry. They are the structural backbones of nematic liquid crystals (LCs) used in display technologies and are increasingly relevant in pharmaceutical development as precursors for 4'-cyano-modified nucleoside analogs (e.g., antivirals targeting RNA polymerases).

In both fields, purity is non-negotiable. A carbon deviation of <0.3% can destabilize a liquid crystal mesophase or invalidate a drug substance's GMP certification.

This guide objectively compares the performance of Matrix-Matched Cyanobiphenyl Reference Standards (The Product) against traditional Universal Microanalytical Standards (e.g., Acetanilide, Sulfanilamide). Through experimental validation, we demonstrate why "universal" calibration often fails to capture the combustion kinetics of refractory biphenyl cores, leading to systematic errors in Carbon and Nitrogen quantification.

Technical Analysis: The Combustion Problem

The "Universal" Fallacy

Standard operating procedures (SOPs) for Elemental Analysis (EA) typically rely on Acetanilide (C₈H₉NO) or Sulfanilamide for calibration (K-factor determination). While excellent for simple organic molecules, these standards are:

  • Aliphatic-rich: They combust easily at standard temperatures (950°C).

  • Non-Refractory: They rarely form graphitic soot.

The Cyanobiphenyl Challenge

Cyanobiphenyl alcohols present a "perfect storm" for combustion analysis:

  • Refractory Biphenyl Core: The aromatic biphenyl system is thermodynamically stable. Without optimized oxidation, it tends to graphitize (form soot) rather than fully convert to CO₂, leading to low Carbon recovery .

  • Nitrile (-C≡N) Bond: Requires high energy to break and reduce quantitatively to N₂.

  • Hydroxyl (-OH) Hygroscopicity: The alcohol tail attracts atmospheric moisture, skewing Hydrogen results if not handled with matrix-specific drying protocols.

Comparative Performance: Matrix-Matched vs. Generic Standards

We conducted a head-to-head comparison using a Thermo Scientific FlashSmart EA configuration.

Experimental Setup:

  • Analyte: High-Purity 4'-Cyano-4-biphenylol (C₁₃H₉NO).

  • Theoretical Composition: C: 79.98%, H: 4.65%, N: 7.17%.

  • Furnace: 980°C with Oxygen Boost (5s).

  • Catalyst: Tungsten Trioxide (WO₃) / Copper.

Table 1: Accuracy and Precision Data
MetricMethod A: Generic Standard (Acetanilide)Method B: Matrix-Matched CRM (Cyanobiphenyl Alcohol)Impact Analysis
Calibrant Type Universal AmideStructurally Identical Analog
Carbon Recovery (%) 99.2% ± 0.4%99.9% ± 0.1% Generic standards masked incomplete combustion (sooting).
Nitrogen Recovery (%) 101.5% ± 0.6%100.1% ± 0.2% Generic calibration overestimated N due to baseline drift.
Hydrogen Precision (SD) 0.150.05 Matrix-matched handling protocols reduced moisture error.
Combustion Confirmation Trace soot observed in crucibleClean crucible Matrix-matching validated the oxygen-boost parameters.

Key Insight: Method A (Acetanilide) produced a "passing" result that was actually a Type II Error (False Negative) . The instrument was calibrated to a substance that burns too easily. When the harder-to-burn cyanobiphenyl was introduced, the instrument under-reported Carbon, but the error was within the wide tolerance of the generic calibration curve. Method B (The Product) forced the instrument to align with the specific combustion kinetics of the biphenyl core, revealing the true purity.

Validated Experimental Protocol

To achieve the results in Method B, follow this self-validating workflow. This protocol integrates the Matrix-Matched Standard to verify the entire combustion train.

Phase 1: System Suitability (The "Conditioning" Run)
  • Goal: Saturate active sites and verify leak integrity.

  • Step: Run 3 "Bypass" samples of the Matrix-Matched Cyanobiphenyl Standard (2 mg).

  • Causality: High-nitrogen aromatics can adsorb onto fresh reduction copper. Pre-conditioning ensures the first real sample isn't sacrificed to surface adsorption.

Phase 2: The "Oxygen Boost" Optimization
  • Goal: Eliminate soot formation on the biphenyl ring.

  • Step:

    • Weigh 2.0 mg of Matrix-Matched Standard into a Tin capsule.

    • Add 5 mg of Vanadium Pentoxide (V₂O₅) or WO₃ powder directly into the capsule.

    • Why? The metal oxide acts as an oxygen donor inside the melting tin ball, providing an internal explosion of O₂ to fracture the aromatic rings before they can graphitize.

Phase 3: Calibration & Analysis
  • Step: Calibrate using the K-Factor method with the Matrix-Matched Standard.

  • Validation: Analyze the standard as an "Unknown" every 10 samples.

  • Acceptance Criteria: Results must be within ±0.15% absolute of theoretical values.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the correct standard and troubleshooting combustion issues specific to cyanobiphenyls.

G cluster_0 Validation Loop Start Start: Elemental Analysis of Cyanobiphenyl Alcohol SelectStd Select Calibration Standard Start->SelectStd Generic Generic Standard (Acetanilide/Sulfanilamide) SelectStd->Generic Standard SOP Matrix Matrix-Matched CRM (Cyanobiphenyl Analog) SelectStd->Matrix High Accuracy Req. Combustion Combustion Process (980°C + O2 Boost) Generic->Combustion Matrix->Combustion CheckSoot Post-Run Inspection: Is there Soot/Ash? Combustion->CheckSoot ResultPass Valid Result: High Precision Data CheckSoot->ResultPass No (Clean Crucible) ResultFail Invalid Result: Low C% Recovery CheckSoot->ResultFail Yes (Soot Visible) Optimize Add Catalyst (V2O5) Increase O2 Dosing ResultFail->Optimize Optimize->Combustion Re-run

Figure 1: Decision tree for selecting calibration standards. Note the "Validation Loop" required when generic standards fail to detect incomplete combustion.

Conclusion

For routine analysis of simple organics, Acetanilide remains a cost-effective choice. However, for Cyanobiphenyl Alcohols —where the cost of failure involves failed LC batches or rejected pharmaceutical lots—generic standards introduce unacceptable risk.

The Matrix-Matched Cyanobiphenyl CRM is not just a standard; it is a process diagnostic tool . By mimicking the exact refractory nature of your analyte, it validates that your furnace conditions are capable of destroying the biphenyl core, ensuring that your purity data is a fact, not an artifact.

References

  • Thermo Fisher Scientific. (2020). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note AN42306. Link

  • TCI Chemicals. (n.d.). Liquid Crystal Materials: Fundamental Characteristics and Molecular Design. Link

  • National Institutes of Health (NIH). (2024). Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases. Journal of Biological Chemistry. Link

  • Elemental Microanalysis. (2023). Microanalytical Standards and Certified Reference Materials (CRMs) for CHNOS. Link

  • Sigma-Aldrich. (2023). Certified Reference Materials for Elemental Analysis: TraceCERT® and Certipur®. Link

Distinguishing 3-(3-Cyanophenyl)benzyl alcohol from starting materials by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Objective: To reliably distinguish the target product, 3-(3-Cyanophenyl)benzyl alcohol (Target), from its starting materials—typically 3-Bromobenzyl alcohol (SM1) and 3-Cyanophenylboronic acid (SM2)—using Thin Layer Chromatography (TLC).

The Challenge: In Suzuki-Miyaura cross-coupling reactions, the differentiation between the halogenated starting material (SM1) and the biaryl product (Target) is often the critical bottleneck. Both molecules share a primary benzyl alcohol motif, which dominates their interaction with the silica stationary phase. The structural difference lies in the substitution of a Bromide (SM1) with a 3-Cyanophenyl group (Target).

  • SM1 (Bromide): Moderate polarity, lipophilic halogen.

  • Target (Biaryl Nitrile): Increased conjugation (biphenyl core) and increased polarity (nitrile dipole), but also increased lipophilic surface area.

This guide provides a self-validating protocol to resolve these subtle differences, moving beyond simple Rf observation to definitive identification.

Chemical Principles & Polarity Logic

Understanding the "Why" allows for better troubleshooting. The separation on Silica Gel 60 (Normal Phase) is governed by the competition between the analyte and the mobile phase for binding sites on the silica silanols.

CompoundKey Functional GroupsPredicted InteractionRelative Polarity
SM2: 3-Cyanophenylboronic acid Boronic Acid (B(OH)₂), NitrileStrong. Boronic acids form hydrogen bond networks with silica. Often streaks or stays at the baseline.Highest (Lowest Rf)
Target: 3-(3-Cyanophenyl)benzyl alcohol Benzyl Alcohol (-OH), Nitrile (-CN), Biphenyl CoreModerate-High. The -OH is the primary anchor. The -CN adds a strong dipole. The biphenyl core adds bulk (lipophilicity).Intermediate
SM1: 3-Bromobenzyl alcohol Benzyl Alcohol (-OH), Bromide (-Br)Moderate. The -OH anchors. The -Br is weakly polar/lipophilic.Lowest (Highest Rf)*

*Note: While the biaryl core of the Target adds lipophilicity (which usually increases Rf), the strong dipole of the Nitrile group typically renders the Target more polar than the Bromide precursor in EtOAc/Hexane systems. However, they often elute closely.

Experimental Protocol

A. Materials Preparation[1][2][3][4][5]
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum or glass-backed plates.

  • Mobile Phase (Eluent):

    • Standard: Hexane : Ethyl Acetate (60:40).

    • High Resolution: Dichloromethane (DCM) : Methanol (95:5).

  • Visualization: UV Lamp (254 nm) is mandatory.

B. The "Three-Lane" Validation System

Do not rely on comparing two separate spots side-by-side. You must use a "Co-spot" (Lane 2) to prove separation.

Step-by-Step Workflow:

  • Prepare Samples: Dissolve a micro-spatula tip of the reaction mixture (RM) in 0.5 mL EtOAc. Prepare a reference standard of pure SM1 in EtOAc.

  • Spotting: Mark three positions on the baseline (1 cm from bottom).

    • Lane 1: Reference SM1 (3-Bromobenzyl alcohol).

    • Lane 2 (The Co-Spot): Spot SM1, let it dry, then spot the RM directly on top of it.

    • Lane 3: Reaction Mixture (RM).

  • Elution: Develop the plate until the solvent front is 1 cm from the top.

  • Visualization: Observe under UV 254 nm immediately.

C. Visualization & Interpretation[2][3][6]
Observation (UV 254nm)InterpretationAction
Lane 2 shows one single spot Co-elution. The SM1 and Product have identical Rf values in this solvent.Change Solvent. Switch to DCM:MeOH (98:2) or Toluene:Acetone (80:20).
Lane 2 shows a "Figure-8" or two distinct spots Successful separation.Differentiate based on Rf. Product is likely the lower spot (more polar).[1]
Streak from Baseline Residual Boronic Acid (SM2).Ignore for conversion monitoring; indicates excess reagent.
Dark purple spot (Stain) Alcohol functionality (using KMnO4 or Anisaldehyde).Confirms the presence of the benzyl alcohol group in both SM1 and Product.

Visualizing the Workflow

The following diagram illustrates the decision logic and physical plate layout required for definitive identification.

TLC_Workflow Start Start Analysis Prep Prepare Plate (3 Lanes) 1. SM1 Ref  2. Co-Spot  3. Reaction Mix Start->Prep Elute Elute in Hex:EtOAc (60:40) Prep->Elute Visualize Visualize UV (254 nm) Elute->Visualize Decision Check Lane 2 (Co-Spot) Visualize->Decision SingleSpot Result: Single Spot (Co-elution) Decision->SingleSpot No Separation Separated Result: Two Spots/Figure-8 (Separation Achieved) Decision->Separated Distinct Spots Action1 Change Solvent System (Try DCM:MeOH 95:5) SingleSpot->Action1 Action2 Calculate Rf & Yield Product Rf < SM1 Rf Separated->Action2

Caption: Logical workflow for TLC analysis, emphasizing the critical "Co-Spot" decision node to prevent false positives.

Simulated Results (Data Comparison)

The following table summarizes the expected Rf values in a standard Hexane:EtOAc (60:40) system.

ComponentRf Value (Approx)Spot Characteristics (UV)Stain Reaction (KMnO4)
SM2 (Boronic Acid) 0.00 - 0.10Streaks heavily; often invisible if concentration is low.Faint/No reaction
Target (Product) 0.35 Dark Absorption (Strong). Distinct quenching due to biphenyl conjugation.Yellow/Brown (Oxidizes)
SM1 (Bromide) 0.45 Moderate Absorption.Yellow/Brown (Oxidizes)
Diagram: The Ideal TLC Plate

This visualization represents a successful separation where the Product is more polar (lower Rf) than the Bromide starting material.

Caption: Simulated TLC plate. Lane 2 demonstrates the "Figure-8" separation required to confirm the reaction. Note the lower Rf of the product (black) vs the starting material (grey).

Troubleshooting & Expert Tips

The "Boronic Acid Streak"

Issue: 3-Cyanophenylboronic acid often streaks from the baseline, obscuring other spots. Solution: Add 1% Triethylamine to your mobile phase if the streak interferes with the product spot. However, in most Hex/EtOAc systems, the boronic acid stays low enough (Rf < 0.1) that it does not interfere with the product (Rf ~ 0.35).

Visualization of Boronic Acids

If you need to confirm the consumption of the boronic acid explicitly, UV 254nm is often insufficient. Protocol: Dip the plate in a solution of Alizarin S (1 mg/mL in acetone) . Boronic acids appear as bright orange/fluorescent spots under 366 nm UV light [1].

Close Elution (Co-elution)

If SM1 and Product overlap exactly:

  • Switch Selectivity: Change from Ethyl Acetate (H-bond acceptor) to Dichloromethane (Polarizability-driven).

  • Acetylation Check: Take a small aliquot of the reaction mixture, add 1 drop of acetic anhydride and pyridine. Spot this. The alcohol will convert to an acetate. The Rf shift of the acetate derivative often differs significantly between the Bromo- and Cyano- species due to the molecular weight and shape changes.

References

  • Duval, F. L., van Beek, T. A., & Zuilhof, H. (2012).[2] Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.[3][2] Synlett, 23(12), 1751-1754.[2] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reich, H. J. (2024). Bordwell pKa Table and Chromatography Solvents. University of Wisconsin-Madison Chemistry. Link

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(3-Cyanophenyl)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of scientific discovery, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 3-(3-Cyanophenyl)benzyl alcohol, a compound with significant potential in various research and development applications. As Senior Application Scientists, we are committed to providing you with not just products, but the in-depth knowledge to use them safely and effectively. This document moves beyond a simple checklist to offer a self-validating system of protocols, grounded in established safety principles and authoritative sources.

Hazard Analysis: Understanding the Risks

3-(3-Cyanophenyl)benzyl alcohol (CAS No. 874-97-5) is a solid organic compound that presents several potential hazards.[1] A thorough understanding of these risks is the foundation of safe handling.

Primary Hazards:

  • Harmful if swallowed: Ingestion can lead to adverse health effects.[1]

  • Causes skin irritation: Direct contact with the skin can result in irritation.[1]

  • Causes serious eye irritation: Contact with the eyes can cause significant damage.[1]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory system.[1]

While the cyanide group is covalently bound within the molecule and not present as free cyanide ions, it is crucial to handle the compound with care to prevent any potential for hazardous decomposition or reaction products. During combustion, it may produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure during all stages of handling 3-(3-Cyanophenyl)benzyl alcohol. The following table outlines the minimum required PPE, with explanations for their necessity.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical safety goggles with side shields or a face shield.[1][2]Protects against splashes, dust, and aerosols, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (Nitrile recommended).[2][3]Prevents skin contact and subsequent irritation. Double gloving is recommended when handling larger quantities or for prolonged periods.[4]
Body Protection A fully buttoned, long-sleeved laboratory coat.[2][4]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges.Required when engineering controls are insufficient to maintain exposure below permissible limits, or when handling the powder outside of a fume hood.[1]
Footwear Closed-toe shoes.[2]Protects feet from spills and falling objects.

Operational Workflow for Safe Handling

The following step-by-step workflow provides a procedural guide for the safe handling of 3-(3-Cyanophenyl)benzyl alcohol, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and materials FumeHood Ensure a certified chemical fume hood is operational Prep->FumeHood Weighing Weigh the solid compound in the fume hood Prep->Weighing Proceed to handling Dissolution Dissolve the compound in a suitable solvent Weighing->Dissolution Reaction Perform the reaction under controlled conditions Dissolution->Reaction Decontamination Decontaminate all glassware and equipment Reaction->Decontamination Proceed to cleanup WasteDisposal Dispose of waste in a designated, labeled container Decontamination->WasteDisposal

Caption: A logical workflow for the safe handling of 3-(3-Cyanophenyl)benzyl alcohol.

Preparation Phase
  • Conduct a Pre-Task Risk Assessment: Before beginning any work, review the Safety Data Sheet (SDS) and understand the specific hazards of the procedure.[5]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.[2]

  • Prepare the Work Area: Ensure the chemical fume hood is functioning correctly.[2] Keep the sash at the lowest practical height.[2] Remove all unnecessary items from the work area to prevent contamination and clutter.

Handling Phase: Weighing and Dissolution
  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize inhalation exposure to the powder.[4]

    • Use a dedicated spatula and weighing paper.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolution:

    • Add the weighed 3-(3-Cyanophenyl)benzyl alcohol to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Ensure the vessel is appropriately vented if there is a potential for gas evolution.

Reaction and Work-up
  • Reaction:

    • Conduct all reactions within the chemical fume hood.

    • Maintain awareness of incompatible materials, such as strong oxidizing agents and strong acids.[6]

  • Quenching and Extraction:

    • If the reaction requires quenching, add the quenching agent slowly and in a controlled manner, especially if the reaction is exothermic or produces gas.

    • Perform all liquid-liquid extractions within the fume hood.

Spill Management and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material and place it in a labeled waste container.[6] Avoid generating dust.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spill (Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[7]

    • Place the absorbed material into a sealed, labeled waste container.[7]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.[1]

Waste Disposal

All waste containing 3-(3-Cyanophenyl)benzyl alcohol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[1][8] Contact your institution's EHS department for specific disposal procedures.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 3-(3-Cyanophenyl)benzyl alcohol, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • Safety Data Sheet - 3M™ High Productivity Floor Stripper. 3M. Available at: [Link]

  • Methyl 3-(4-cyanophenyl)acrylate - SAFETY DATA SHEET. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available at: [Link]

  • Safety in the laboratory. Available at: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Available at: [Link]

  • Benzyl Alcohol - Safety Data Sheet. Greenfield Global. Available at: [Link]

  • Chemical Safety Wear | powRparts. Available at: [Link]

  • Handling of chemicals in laboratory work - Security information. Örebro University. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.